![molecular formula C11H15BrO2Zn B14880516 3-[(3'-Methoxypropoxy)methyl]phenylZinc bromide](/img/structure/B14880516.png)
3-[(3'-Methoxypropoxy)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3’-Methoxypropoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of phenylzinc bromide with a methoxypropoxy substituent, dissolved in THF, a common solvent in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3’-Methoxypropoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(3’-Methoxypropoxy)methyl]bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in THF to ensure the solubility of the reactants and products. The general reaction scheme is as follows:
3-[(3’-Methoxypropoxy)methyl]bromobenzene+Zn→3-[(3’-Methoxypropoxy)methyl]phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3’-Methoxypropoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include organic halides, palladium catalysts, and other organometallic compounds.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. THF is often used as the solvent due to its ability to stabilize organozinc compounds.
Major Products
The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the primary product is a new carbon-carbon bond between the phenyl group and the organic halide.
Applications De Recherche Scientifique
3-[(3’-Methoxypropoxy)methyl]phenylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers use this compound to develop new drugs and study their mechanisms of action.
Biological Studies: It is used in the synthesis of biologically active compounds for research in biochemistry and molecular biology.
Mécanisme D'action
The mechanism of action of 3-[(3’-Methoxypropoxy)methyl]phenylzinc bromide involves the transfer of the phenyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(3’-Methoxypropoxy)methyl]phenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc.
3-[(3’-Methylphenoxy)methyl]phenylzinc bromide: Similar but with a methylphenoxy substituent instead of methoxypropoxy.
Uniqueness
3-[(3’-Methoxypropoxy)methyl]phenylzinc bromide is unique due to its specific substituent, which can influence its reactivity and the types of reactions it can undergo. The presence of the methoxypropoxy group can provide additional functionalization options in synthetic applications.
Propriétés
Formule moléculaire |
C11H15BrO2Zn |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
bromozinc(1+);3-methoxypropoxymethylbenzene |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-12-8-5-9-13-10-11-6-3-2-4-7-11;;/h2-3,6-7H,5,8-10H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
JDGIXXVKPXNIOL-UHFFFAOYSA-M |
SMILES canonique |
COCCCOCC1=CC=C[C-]=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


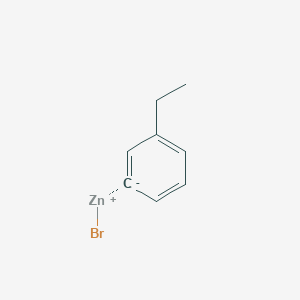
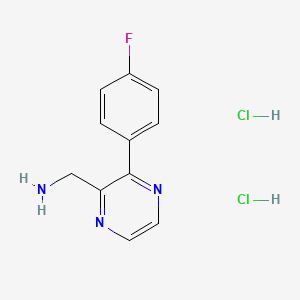
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14880445.png)
![(Z)-2-((7-chlorobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14880457.png)
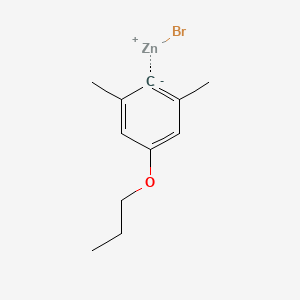
![3-[(5Z)-5-(1H-indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B14880467.png)

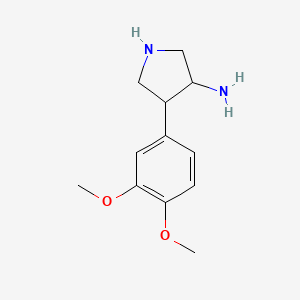
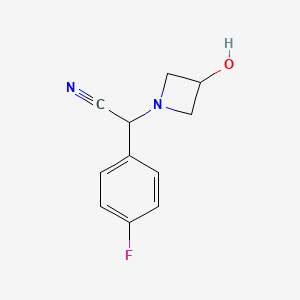

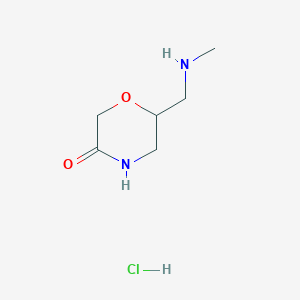
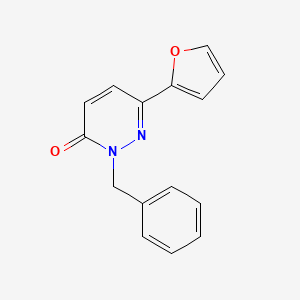
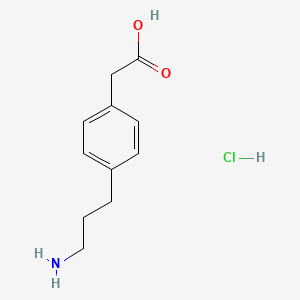
![1-(1-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14880517.png)
